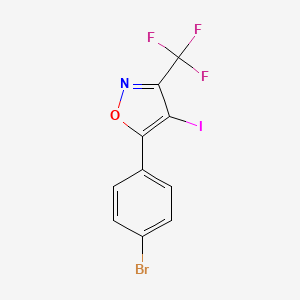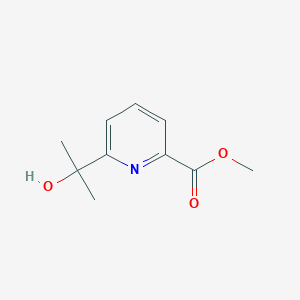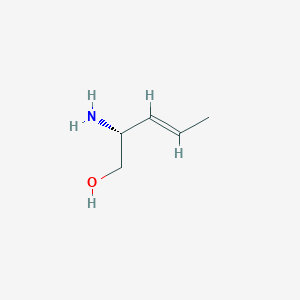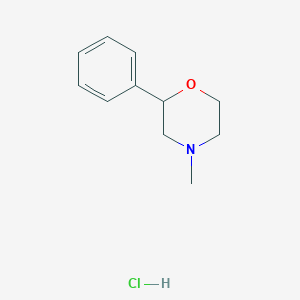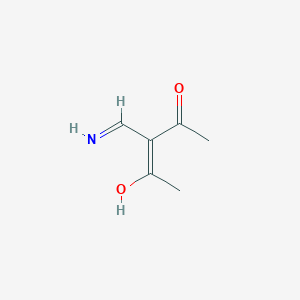![molecular formula C7H12S B13058887 Bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13058887.png)
Bicyclo[2.2.1]heptane-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]heptane-2-thiol, also known as norbornane-2-thiol, is a sulfur-containing organic compound with a bicyclic structure. This compound is characterized by its unique three-dimensional framework, which consists of a seven-membered ring system with a thiol group attached to the second carbon atom. The bicyclic structure imparts significant ring strain, making it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2-thiol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with sulfur-containing dienophiles under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of precursor compounds. The process may include the use of specific catalysts and reaction conditions to ensure high yield and purity. Detailed industrial methods are often proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions
Bicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Bicyclo[2.2.1]heptane-2-thiol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of bicyclo[2.2.1]heptane-2-thiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in studying enzyme mechanisms and developing inhibitors .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane-2-methanol: Similar structure but with a hydroxyl group instead of a thiol group.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxyl group, making it more acidic.
Bicyclo[2.2.1]heptane-2-amine: Features an amine group, which imparts different reactivity and applications
Uniqueness
Bicyclo[2.2.1]heptane-2-thiol is unique due to its sulfur-containing thiol group, which provides distinct reactivity compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable in studying sulfur chemistry and developing sulfur-based compounds .
属性
分子式 |
C7H12S |
|---|---|
分子量 |
128.24 g/mol |
IUPAC 名称 |
bicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C7H12S/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2 |
InChI 键 |
IOPZYMJYUACERA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CC2S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate](/img/structure/B13058805.png)
![Benzyl ((2S,4s,5S)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058809.png)
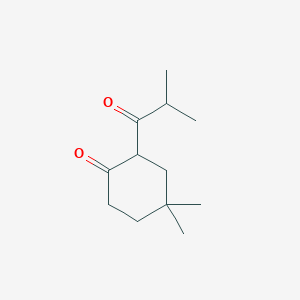
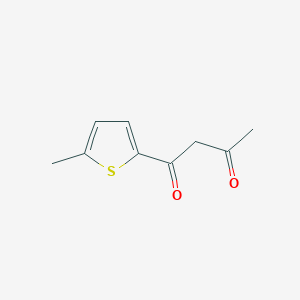
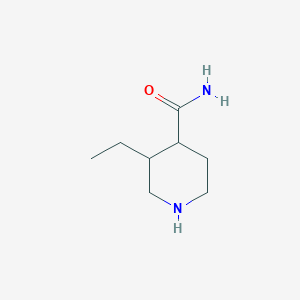
![N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13058822.png)
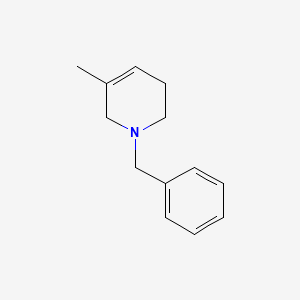
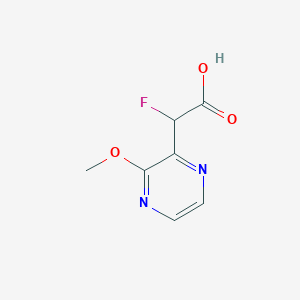
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B13058844.png)
